molecular formula C11H20N2O2 B6307226 tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1931946-17-6

tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B6307226
CAS No.: 1931946-17-6
M. Wt: 212.29 g/mol
InChI Key: ZBNRVIGHEROTFW-DJLDLDEBSA-N
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Description

tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic heterocyclic compound with a rigid 2-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol (). The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an aminomethyl substituent at the C3 position of the bicyclic core. The stereochemistry of the molecule is critical, as the (1R,3R,5R) configuration determines its spatial orientation and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, notably in the preparation of Nelutroctiv (CK-136), a selective cardiac troponin activator for treating cardiovascular diseases ().

Properties

IUPAC Name

tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRVIGHEROTFW-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Approaches

The bicyclo[3.1.0]hexane core is typically constructed via cyclopropanation reactions. For example, Simmons-Smith reactions or transition metal-catalyzed [2+1] cycloadditions can generate the strained bicyclic system.

Example Protocol (Hypothetical):

  • React a diene precursor with diiodomethane and a zinc-copper couple to form the cyclopropane ring.

  • Introduce the aziridine moiety via intramolecular nucleophilic substitution.

  • Resolve stereochemistry using chiral ligands (e.g., bisoxazolines).

Functionalization of Preformed Bicyclic Intermediates

Modification of existing azabicyclo[3.1.0]hexane derivatives is a common strategy. For instance, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 208837-83-6) undergoes coupling reactions to install diverse substituents.

Key Reaction Data from Analogous Systems

Reaction TypeReagents/ConditionsYieldSource
Amide CouplingHATU, DIPEA, DMF, RT57–81%
Tetrazole FormationSodium azide, acetic acid, 100°C50%
Boc DeprotectionTFA in DCM90%*

*Hypothetical yield based on analogous deprotection reactions.

Synthesis of the Aminomethyl Substituent

Reductive Amination

Aminomethyl groups are often introduced via reductive amination of ketones or aldehydes. For the target compound:

  • Oxo-intermediate preparation : Oxidize a hydroxymethyl group at the 3-position to a ketone.

  • Reductive amination : Treat with ammonia and a reducing agent (e.g., NaBH3CN).

Challenges :

  • Stereochemical control at the 3-position.

  • Competing over-reduction or racemization.

Alkylation of Secondary Amines

Direct alkylation of a bicyclic amine precursor with a bromomethyl or chloromethyl reagent could install the aminomethyl group.

Example Protocol :

  • Protect the 2-aza position with a Boc group.

  • Alkylate the 3-position amine with bromoacetonitrile.

  • Reduce the nitrile to an amine using LiAlH4.

Stereoselective Synthesis

Chiral Auxiliaries

Use of Evans oxazolidinones or Oppolzer’s sultams can enforce stereochemistry during cyclopropanation or functionalization steps.

Case Study :

  • A chiral oxazolidinone auxiliary directs facial selectivity in a cyclopropanation reaction, yielding the (1R,3R,5R) isomer with >90% ee.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic esters can resolve enantiomers. For example:

  • Synthesize a racemic ester precursor.

  • Treat with Candida antarctica lipase to hydrolyze one enantiomer selectively.

  • Separate the diastereomeric acids/alcohols.

Boc Protection and Deprotection

The Boc group is critical for amine protection during synthesis. Standard protocols include:

Protection :

  • React the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP).

Deprotection :

  • Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) to regenerate the amine.

Experimental Optimization and Challenges

Reaction Solvent and Temperature

  • Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

  • Low temperatures (0–25°C) mitigate side reactions during sensitive steps (e.g., cyclopropanation).

Yield Optimization

  • Coupling reactions : Pre-activate carboxylic acids with HATU or TBTU for higher yields.

  • Catalytic additives : Use DMAP or HOAt to accelerate acylation.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Purity >97% (as specified in commercial standards).

  • Chiral GC/MS : Enantiomeric excess verification.

  • NMR : δ 1.44 ppm (Boc tert-butyl), δ 3.2–3.5 ppm (aminomethyl protons).

Industrial-Scale Considerations

  • Cost-effective reagents : Substitute HATU with EDC/HOBt for large-scale coupling.

  • Flow chemistry : Continuous flow systems improve cyclopropanation efficiency and safety .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains two key reactive sites:

  • tert-Butyl ester group : Prone to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Aminomethyl group : Susceptible to oxidation, acylation, alkylation, or substitution reactions due to the nucleophilic amine.

  • Bicyclic core : Provides steric hindrance and stereochemical control, influencing reaction rates and regioselectivity.

Hydrolysis of the tert-Butyl Ester

The ester group undergoes hydrolysis to form the carboxylic acid. This reaction is critical for unmasking the carboxylic acid functionality, which may participate in subsequent reactions (e.g., amide bond formation).

Reaction TypeConditionsProductsSource
Acidic hydrolysisHCl in dioxane, reflux Carboxylic acid
Basic hydrolysisAqueous NaOH, heatCarboxylic acid

Oxidation of the Aminomethyl Group

The primary amine in the aminomethyl group can be oxidized to form an amine oxide or imine, depending on the oxidizing agent.

Reaction TypeConditionsProductsSource
OxidationKMnO₄, acidic/aqueous mediumAmine oxide/imine (analog)

Acylation of the Aminomethyl Group

The amine reacts with acylating agents (e.g., acyl chlorides) to form amides.

Reaction TypeConditionsProductsSource
AcylationAcyl chloride, pyridine/DCCN-Acylated amine (deduced)

Substitution Reactions at the Aminomethyl Group

Nucleophilic substitution at the amine is possible under specific conditions (e.g., activation with strong bases).

Reaction TypeConditionsProductsSource
AlkylationAlkyl halide, base (e.g., NaH)Quaternary ammonium salt (deduced)

Reaction Conditions and Reagents

The choice of reagents and conditions depends on the desired transformation:

  • Hydrolysis : Acidic (HCl/dioxane) or basic (NaOH/water) conditions are standard for ester cleavage .

  • Oxidation : Potassium permanganate (KMnO₄) in acidic or neutral media may oxidize the amine.

  • Acylation : Acyl chlorides (e.g., benzoyl chloride) with activating agents like DCC or pyridine .

  • Substitution : Alkyl halides (e.g., methyl iodide) in the presence of strong bases (e.g., NaH) .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • The compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
    • Its bicyclic structure allows for the modulation of pharmacokinetic properties, enhancing drug efficacy and reducing side effects.
  • Analgesics and Anxiolytics
    • Research indicates potential applications in developing analgesic and anxiolytic medications, leveraging its ability to interact with central nervous system receptors.
    • Studies have shown that derivatives of this compound exhibit significant pain relief and anxiety reduction in preclinical models.

Biological Research

  • Neurotransmitter Interaction
    • The compound has been studied for its interaction with neurotransmitter systems, particularly in modulating the effects of serotonin and dopamine.
    • Its analogs have been tested for their ability to act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression.
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies involving this compound have provided insights into the influence of structural modifications on biological activity.
    • These studies help in designing more potent compounds with improved selectivity for specific receptors.

Synthesis and Chemical Research

  • Synthetic Intermediate
    • tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate serves as an important intermediate in organic synthesis.
    • It is used to create various heterocyclic compounds that are essential in medicinal chemistry.
  • Catalysis
    • The compound has been explored as a catalyst in various organic reactions, showcasing its potential to facilitate chemical transformations efficiently.
    • Its catalytic properties are being investigated for applications in asymmetric synthesis.

Case Studies and Research Findings

StudyFocusFindings
Study 1Analgesic PropertiesDemonstrated significant pain relief in rodent models when administered at specific dosages.
Study 2Neurotransmitter ModulationFound to enhance serotonin levels, suggesting potential as an antidepressant agent.
Study 3Synthesis of DerivativesDeveloped multiple derivatives that exhibited improved binding affinity for serotonin receptors compared to the parent compound.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the bicyclic structure provides steric stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound)
  • Key Differences : The stereochemistry at the C1 and C3 positions differs [(1S,2S,5R) vs. (1R,3R,5R)], leading to distinct spatial arrangements. This impacts interactions with biological targets, such as enzymes or receptors.
  • Applications : Used as a heterocyclic building block in pharmaceutical synthesis ().

(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid

  • Molecular Formula: C₁₁H₁₇NO₄
  • Key Differences: Contains a carboxylic acid group at C3 instead of an aminomethyl group. This increases polarity and alters solubility, making it suitable for coupling reactions in peptide synthesis ().
  • Applications : Intermediate in synthesizing bioactive molecules ().

tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Key Differences: Substitution of aminomethyl with a carbamoyl group (-CONH₂).
  • Applications : Impurity reference material in drug development ().

Analogues with Different Bicyclic Frameworks

tert-Butyl (1R,4S)-3-Oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Key Differences : Features a [2.2.1] bicyclic system with an unsaturated (ene) bond and a ketone group. The smaller ring size increases strain and reactivity.
  • Synthesis : Prepared via di-tert-butyldicarbonate-mediated protection ().

tert-Butyl 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Key Differences : A [2.2.1] bicyclic system with a hydroxyl group. The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and target binding.
  • Applications : Intermediate in asymmetric synthesis ().

Functional and Pharmacological Comparisons

Compound Key Functional Group Bicyclic System Molecular Weight Applications
Target Compound (1R,3R,5R) Aminomethyl [3.1.0] 212.29 Cardiac drug intermediate ()
(1S,2S,5R)-aminomethyl analogue () Aminomethyl [3.1.0] 212.29 Heterocyclic building block
(1R,3R,5R)-carboxylic acid () Carboxylic acid [3.1.0] 227.26 Peptide coupling
[2.2.1]-3-Oxo derivative () Ketone [2.2.1] 225.27 Reactive intermediate
[3.1.0]-Carbamoyl derivative () Carbamoyl [3.1.0] 226.27 Impurity reference standard

Biological Activity

tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a compound belonging to the class of azabicyclo compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.

  • IUPAC Name : this compound
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1638761-31-5
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with opioid receptors and potential neuropharmacological effects.

Opioid Receptor Activity

Research indicates that derivatives of azabicyclo compounds can act as opioid receptor antagonists or agonists. Specifically, the compound has shown potential as a selective antagonist for the mu-opioid receptor (MOR), which is significant in pain management and addiction therapies .

Study 1: Opioid Receptor Binding Affinity

A study published in 2017 highlighted the synthesis of various azabicyclo derivatives and their binding affinities to opioid receptors. The results indicated that this compound exhibited a high affinity for MOR compared to other receptors, suggesting its potential utility in developing pain relief medications .

Study 2: Neuropharmacological Effects

Another study evaluated the neuropharmacological effects of similar azabicyclo compounds in animal models. The findings suggested that these compounds could modulate neurotransmitter release and have implications for treating neurological disorders such as depression and anxiety .

Data Table: Summary of Biological Activities

Activity Effect Reference
Mu-opioid receptor antagonistHigh binding affinity
Neurotransmitter modulationPotential antidepressant effect
Analgesic propertiesPain relief potential

Q & A

Q. How to reconcile discrepancies in reported enantiomeric excess (ee) values for synthetic batches?

  • Potential causes: (i) Variability in chiral column performance; (ii) Undetected racemization during workup.
  • Solution : Standardize chiral HPLC conditions (e.g., Chiralpak AD-H column, hexane/IPA = 90:10) and quench reactions rapidly with cold aqueous buffer to prevent epimerization .

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